2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane
Overview
Description
2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane is a chemical compound with the molecular formula C15H6F10O2 and a molecular weight of 408.2 g/mol . It is known for its unique structure, which includes multiple fluorine atoms and hydroxyl groups, making it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane typically involves the reaction of hexafluoropropane with 3,5-difluoro-4-hydroxyphenyl compounds under controlled conditions. The reaction is carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through various techniques such as crystallization and chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl groups results in the formation of ketones or aldehydes, while substitution reactions can yield a variety of substituted derivatives .
Scientific Research Applications
2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials, coatings, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-hydroxyphenyl)propane:
4,4’-(Hexafluoroisopropylidene)diphthalic anhydride: Another fluorinated compound with similar applications in high-performance materials.
Uniqueness
2,2-Bis(3,5-difluoro-4-hydroxyphenyl)hexafluoropropane stands out due to its multiple fluorine atoms, which impart unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, resistance to degradation, and specific interactions with biological targets .
Properties
IUPAC Name |
4-[2-(3,5-difluoro-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2,6-difluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6F10O2/c16-7-1-5(2-8(17)11(7)26)13(14(20,21)22,15(23,24)25)6-3-9(18)12(27)10(19)4-6/h1-4,26-27H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEPQVKRIYTVIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)C(C2=CC(=C(C(=C2)F)O)F)(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6F10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371088 | |
Record name | 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2,6-difluorophenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114611-30-2 | |
Record name | 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2,6-difluorophenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.